2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline
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Overview
Description
2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline is a complex organic compound characterized by the presence of nitrophenyl groups and an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline typically involves the reaction of 3-nitroaniline with isoindoline derivatives. One common method includes the use of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines such as 3-nitroaniline . The reaction conditions often involve heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in various binding interactions, while the isoindoline core provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core but differ in the functional groups attached.
Indole derivatives: These compounds have a similar aromatic structure but differ in the specific substituents and their positions.
Uniqueness
2-{3-Nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N,2-bis(3-nitrophenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)17-8-3-6-15(11-17)21-20-19-10-2-1-5-14(19)13-22(20)16-7-4-9-18(12-16)24(27)28/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKIXVZIUPLZQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC(=CC=C3)[N+](=O)[O-])N1C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327452 |
Source
|
Record name | 2-{3-nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143334-83-2 |
Source
|
Record name | 2-{3-nitrophenyl}-1-({3-nitrophenyl}imino)isoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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